[1-(2-Amino-ethyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester
Description
[1-(2-Amino-ethyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester is a piperidine-derived compound featuring a tert-butyl carbamate group, an ethyl substituent at the piperidine 4-position, and a 2-aminoethyl side chain.
Properties
IUPAC Name |
tert-butyl N-[1-(2-aminoethyl)piperidin-4-yl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O2/c1-5-17(13(18)19-14(2,3)4)12-6-9-16(10-7-12)11-8-15/h12H,5-11,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFVJEOLAZIFNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(CC1)CCN)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Alkylation
The initial step typically employs 4-piperidone as the starting material. Ethylation at the nitrogen is achieved via nucleophilic substitution under alkaline conditions:
Reaction Scheme
Key Parameters
| Parameter | Optimal Range |
|---|---|
| Solvent | Ethanol/THF |
| Base | Potassium carbonate |
| Temperature | 60–70°C |
| Reaction Time | 12–18 hours |
| Yield | 75–85% |
The ethyl group introduction is critical for subsequent steric and electronic effects during carbamate formation.
Introduction of 2-Aminoethyl Side Chain
The 2-aminoethyl group is added via reductive amination using ethylenediamine:
Procedure
-
Schiff base formation : React 1-ethylpiperidin-4-amine with glyoxal in methanol at 25°C.
-
Sodium cyanoborohydride reduction : Conducted at pH 5–6 (acetic acid buffer) for 24 hours.
Optimization Challenges
Carbamate Protection
The final step involves tert-butoxycarbonyl (Boc) protection of the secondary amine:
Reaction Conditions
Critical Factors
| Factor | Impact on Yield |
|---|---|
| Temperature | 0°C prevents Boc group migration |
| Base | Triethylamine (2.5 eq) ensures complete deprotonation |
| Solvent | Anhydrous DCM reduces side reactions |
| Boc Reagent | 1.2 eq for 95% conversion |
Post-reaction purification via silica gel chromatography (ethyl acetate/hexane) typically achieves >98% purity.
Industrial-Scale Production
Continuous Flow Synthesis
Large-scale manufacturing employs flow chemistry for enhanced control:
Reactor Design
-
Micromixer : Ensures rapid Boc reagent mixing
-
Tubular reactor : Maintains 0°C via jacketed cooling
-
Inline pH monitoring : Adjusts triethylamine feed
Advantages
-
30% reduction in reaction time vs batch processes
-
Consistent yields of 88–92% at 10 kg/day throughput
Waste Management Strategies
Industrial processes prioritize green chemistry principles:
| Waste Stream | Treatment Method |
|---|---|
| Spent solvents | Fractional distillation (95% recovery) |
| Aqueous byproducts | Neutralization with HCl → municipal treatment |
| Silica gel residues | Calcination at 600°C for reuse |
Analytical Characterization
Post-synthesis validation employs:
Spectroscopic Analysis
¹H NMR (400 MHz, CDCl₃)
-
δ 1.44 (s, 9H, Boc tert-butyl)
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δ 3.15–3.45 (m, 6H, piperidine and ethylamino protons)
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δ 4.05 (q, J=7.1 Hz, 2H, carbamate ethyl)
FT-IR
-
1685 cm⁻¹ (C=O stretch, carbamate)
-
3320 cm⁻¹ (N-H stretch, primary amine)
Chromatographic Purity Assessment
HPLC Conditions
| Column | C18, 250 × 4.6 mm |
|---|---|
| Mobile Phase | ACN:H₂O (70:30) |
| Flow Rate | 1.0 mL/min |
| Retention Time | 6.8 ± 0.2 min |
| Purity | 99.2% (area norm.) |
Yield Optimization Strategies
Catalytic Enhancements
Recent advances utilize phase-transfer catalysts:
| Catalyst | Yield Improvement |
|---|---|
| Tetrabutylammonium bromide | +12% in alkylation step |
| 18-Crown-6 | +8% in reductive amination |
Solvent Engineering
Alternative solvent systems show promise:
| Solvent Mix | Advantage |
|---|---|
| 2-MeTHF/Water | Biodegradable, non-flammable |
| Cyrene®/DMSO | Enhances Boc group stability |
Chemical Reactions Analysis
Types of Reactions
[1-(2-Amino-ethyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Amino-ethyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. It can be used as a probe to investigate enzyme activities, receptor binding, and other biochemical processes.
Medicine
In medicine, [1-(2-Amino-ethyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between [1-(2-Amino-ethyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester and its analogs:
Key Comparative Insights
Substituent Effects on Reactivity: The 2-aminoethyl group in the target compound enhances nucleophilicity, enabling facile derivatization (e.g., amide formation or alkylation). In contrast, acetyl () or chloropyrimidinyl () substituents reduce reactivity but improve metabolic stability . Aromatic substituents (e.g., pyrimidine in ) enable π-π stacking interactions in biological targets, unlike aliphatic groups like ethyl or acetyl .
Synthetic Methodologies :
- The target compound likely shares synthetic steps with analogs, such as Boc protection (e.g., tert-butyl piperidin-4-ylcarbamate in ) and Pd-catalyzed cross-coupling (e.g., Suzuki reactions in and ) .
- Selective hydrogenation () or HCl/MeOH deprotection () are critical for removing Boc groups without disturbing sensitive functionalities .
Biological Implications: The aminoethyl side chain may confer affinity for amine receptors (e.g., neurotensin or dopamine receptors), as seen in structurally related agonists () . Chloropyrimidine or chloropyridine analogs () exhibit enhanced cytotoxicity due to halogen-mediated DNA intercalation or enzyme inhibition .
Biological Activity
[1-(2-Amino-ethyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester (CAS No. 259180-79-5) is a carbamate derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound's molecular formula is with a molecular weight of approximately 243.35 g/mol. It is characterized by the presence of a piperidine ring, an aminoethyl group, and a tert-butyl ester moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 259180-79-5 |
| Molecular Formula | C₁₂H₂₅N₃O₂ |
| Molecular Weight | 243.35 g/mol |
| Density | 1.0 ± 0.1 g/cm³ |
| Boiling Point | 337.3 ± 15 °C |
| Flash Point | 157.8 ± 20.4 °C |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. Notably, it has been studied for its potential as an inhibitor of glycogen synthase kinase-3 (GSK-3), which plays a significant role in several cellular processes such as metabolism, cell differentiation, and apoptosis.
GSK-3 Inhibition
GSK-3 is implicated in numerous diseases, including Alzheimer's disease and diabetes. Studies have shown that derivatives of this compound exhibit significant inhibitory activity against GSK-3β, which is crucial for developing therapeutics targeting neurodegenerative diseases .
Biological Activity Studies
Several studies have evaluated the biological activity of [1-(2-Amino-ethyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester through various assays:
- Cytotoxicity Assays : The compound was tested for cytotoxic effects on different cell lines, including HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). Results indicated that it exhibited low cytotoxicity at concentrations up to 100 µM, making it a candidate for further therapeutic exploration .
- Anti-inflammatory Activity : The compound's ability to suppress pro-inflammatory cytokines has been investigated in lipopolysaccharide-induced inflammation models. It demonstrated significant inhibition of nitric oxide production and pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Case Studies
Recent research has highlighted the efficacy of [1-(2-Amino-ethyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester in various contexts:
- Neuroprotection : In animal models of neurodegeneration, compounds similar to this carbamate have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress .
- Metabolic Stability : A study focusing on the metabolic stability of GSK-3 inhibitors noted that modifications similar to those present in this compound could enhance the stability and bioavailability of therapeutic agents targeting GSK-3β .
Q & A
Basic: What are the standard synthetic routes for preparing [1-(2-Amino-ethyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
- Nucleophilic substitution to introduce the 2-amino-ethyl group onto the piperidine ring.
- Carbamate formation using tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to protect the amine .
- Purification via column chromatography or recrystallization to achieve high purity (>95%).
Key parameters affecting yield include reaction temperature (0–25°C for carbamate protection) and solvent choice (e.g., THF or DCM for polar intermediates) .
Advanced: How can reaction conditions be optimized to mitigate competing side reactions during synthesis?
Methodological Answer:
Competing side reactions (e.g., over-alkylation or hydrolysis) are minimized by:
- Controlled stoichiometry : Limiting excess reagents (e.g., tert-butyl chloroformate to 1.1 equivalents).
- Low-temperature phases (0–5°C) during carbamate formation to suppress thermal degradation .
- Inert atmosphere (N₂/Ar) to prevent oxidation of the primary amine.
Advanced monitoring techniques like in-situ FTIR or HPLC tracking can identify intermediate stability issues .
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key peaks include the tert-butyl group (δ ~1.4 ppm for 9H) and piperidine protons (δ 2.5–3.5 ppm). The ethyl-carbamate moiety shows distinct resonances at δ 4.0–4.2 ppm .
- Mass spectrometry (HRMS) : Expected molecular ion [M+H]⁺ matches the exact mass (e.g., C₁₄H₂₇N₃O₂⁺: calculated 278.2125) .
- IR spectroscopy : Confirms carbamate C=O stretch (~1680–1720 cm⁻¹) .
Advanced: How can researchers resolve ambiguities in NMR data caused by rotational isomerism?
Methodological Answer:
Rotational isomerism in the carbamate group may split peaks. Strategies include:
- Variable-temperature NMR : Heating the sample to 50–60°C coalesces split signals into singlets.
- COSY/NOESY experiments : Identify spatial correlations between piperidine and ethyl-amino protons .
- Computational modeling : DFT calculations (e.g., Gaussian) predict energy barriers between conformers .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the carbamate group.
- Light sensitivity : Protect from UV exposure using amber glassware.
- Solvent compatibility : Dissolve in anhydrous DMSO or ethanol for long-term storage (>6 months) .
Advanced: How does steric hindrance from the tert-butyl group influence reactivity in downstream modifications?
Methodological Answer:
The tert-butyl group:
- Shields the carbamate nitrogen , reducing susceptibility to nucleophilic attack.
- Requires acidic conditions (e.g., TFA/DCM) for deprotection, which may necessitate orthogonal protecting groups for multi-step syntheses .
- Impacts solubility : Hydrophobic tert-butyl lowers aqueous solubility, requiring polar aprotic solvents (e.g., DMF) for biological assays .
Basic: What biological targets are associated with structurally analogous piperidine-carbamate compounds?
Methodological Answer:
Analogous compounds interact with:
- GPCRs : Dopamine or serotonin receptors due to the piperidine scaffold’s affinity for CNS targets.
- Enzymes : Carboxylesterases or proteases, where the carbamate acts as a reversible inhibitor .
- Ion channels : Modulators of voltage-gated calcium channels .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Core modifications : Replace the ethyl-amino group with bulkier substituents (e.g., cyclopropyl) to assess steric effects on target binding .
- Carbamate hydrolysis kinetics : Measure half-life in physiological buffers (pH 7.4) to correlate stability with efficacy.
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding poses against target proteins .
Basic: What analytical methods are used to assess purity and detect impurities?
Methodological Answer:
- HPLC/UV-MS : Reverse-phase C18 columns (ACN/water gradient) detect impurities at 0.1% levels.
- Chiral HPLC : Resolves enantiomers if stereocenters are present (e.g., S/R configurations) .
- Elemental analysis : Validates C, H, N content within 0.4% of theoretical values .
Advanced: How should researchers address contradictions in reported synthetic yields or bioactivity data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
